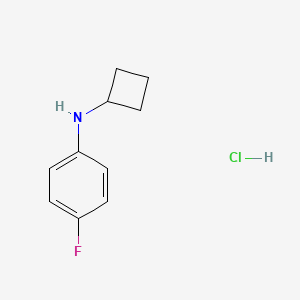

N-Cyclobutyl-4-fluoroaniline hydrochloride

CAS No.: 2228694-06-0

Cat. No.: VC6661910

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228694-06-0 |

|---|---|

| Molecular Formula | C10H13ClFN |

| Molecular Weight | 201.67 |

| IUPAC Name | N-cyclobutyl-4-fluoroaniline;hydrochloride |

| Standard InChI | InChI=1S/C10H12FN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H |

| Standard InChI Key | YUKKTNPQGBZNBZ-UHFFFAOYSA-N |

| SMILES | C1CC(C1)NC2=CC=C(C=C2)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

N-Cyclobutyl-4-fluoroaniline hydrochloride belongs to the class of substituted anilines, featuring a fluorine atom at the para-position relative to the amino group and a cyclobutyl ring attached to the nitrogen. The hydrochloride salt enhances its stability and solubility in polar solvents.

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 201.67 g/mol

-

IUPAC Name: 4-Fluoro-N-cyclobutylaniline hydrochloride

The cyclobutyl group introduces steric hindrance and conformational rigidity, influencing both reactivity and intermolecular interactions. The fluorine atom’s electron-withdrawing nature modulates the aromatic ring’s electronic density, directing electrophilic substitution to specific positions .

Predicted Physicochemical Properties

| Property | Value (Predicted) |

|---|---|

| Boiling Point | 280–300°C (decomposes) |

| Density | 1.25–1.35 g/cm³ |

| pKa (amine) | 3.5–4.5 |

| Solubility in Water | Moderately soluble |

These values are extrapolated from structurally similar compounds, such as N-cyclopropyl-4-fluoroaniline derivatives . Experimental validation is required to confirm these predictions.

Synthesis and Preparation Methods

The synthesis of N-cyclobutyl-4-fluoroaniline hydrochloride can be inferred from analogous protocols for N-alkylated fluoroanilines. A plausible route involves sequential functionalization of 4-fluoroaniline:

Step 1: N-Alkylation with Cyclobutylamine

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its amine group, fluorine substituent, and cyclobutyl ring:

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to the ortho and meta positions. For example:

-

Nitration: Yields 2-nitro-4-fluoro-N-cyclobutylaniline.

-

Sulfonation: Forms sulfonic acid derivatives at the meta position.

Reductive Transformations

The amine group can be acylated or alkylated further. For instance, reductive amination with ketones or aldehydes generates secondary or tertiary amines .

Applications in Heterocycle Synthesis

The compound serves as a precursor for fused-ring systems. Cyclization reactions with carbonyl compounds or alkylating agents yield quinazolines or benzodiazepines, which are prevalent in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume